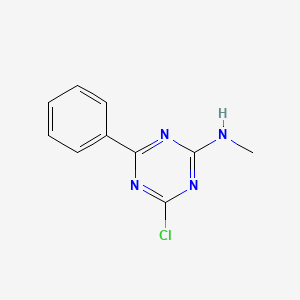
4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine
Overview
Description
4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Transformations and Synthesis
- Ring Transformations: One study explored the reactions of heterocyclic halogeno compounds with nucleophiles, leading to ring transformations that produced derivatives of s-triazines. This process highlights the compound's versatility in forming new chemical structures through nucleophilic substitution reactions (Plas, Haase, Zuurdeeg, & Vollering, 2010).
- Microwave Irradiation Synthesis: Another research effort reported a fast, one-pot, three-component synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. This method efficiently generates diverse triazine derivatives, showcasing the compound's potential in rapid synthesis techniques (Dolzhenko et al., 2021).
Biological Activity
- Antileukemic Activity: The synthesized 4-aryl-6-cycloamino-1,3,5-triazin-2-amines were subject to preliminary biological screening, with some derivatives showing potent antileukemic activity. This indicates the potential therapeutic applications of compounds synthesized from 4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine (Dolzhenko et al., 2021).
Advanced Materials
- Aromatic Polyamides: Research into aromatic polyamides with phenyl-1,3,5-triazine moieties in the main chain demonstrated the synthesis of materials that combine high thermal stability with organosolubility. These materials, derived from triazine-based compounds, have potential applications in high-performance polymers (Yu et al., 2012).
Properties
IUPAC Name |
4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-12-10-14-8(13-9(11)15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFHNYKEBUKOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
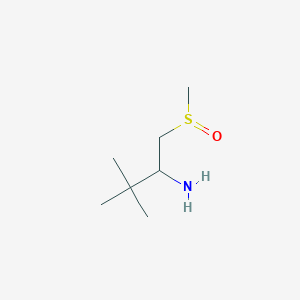
![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2612555.png)
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2612557.png)

![2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2612560.png)
![(2-(3-fluorophenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2612562.png)
![1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone](/img/structure/B2612566.png)
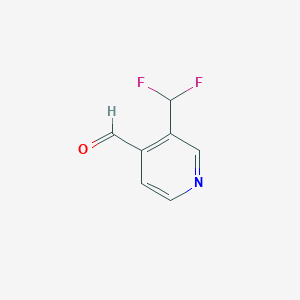

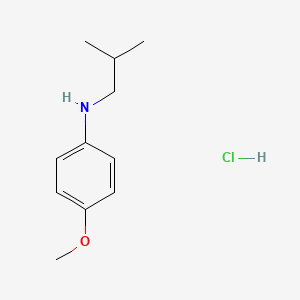
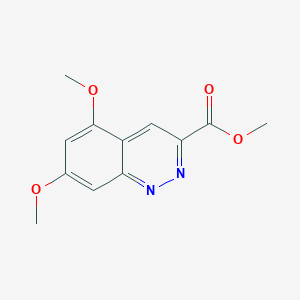

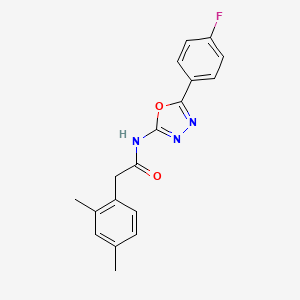
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)
